molecular formula C7H8N2O2 B1360225 N-(1-Oxidopyridin-3-yl)acetamide

N-(1-Oxidopyridin-3-yl)acetamide

Cat. No.: B1360225
M. Wt: 152.15 g/mol
InChI Key: PXIZJUJPHCTYAR-UHFFFAOYSA-N
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Description

N-(1-Oxidopyridin-3-yl)acetamide is an acetamide derivative featuring a pyridine ring oxidized at the 1-position (N-oxide) with an acetamide group attached at the 3-position. This structural motif combines the hydrogen-bonding capacity of the acetamide moiety with the polar, electron-deficient nature of the pyridine N-oxide.

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

N-(1-oxidopyridin-1-ium-3-yl)acetamide

InChI

InChI=1S/C7H8N2O2/c1-6(10)8-7-3-2-4-9(11)5-7/h2-5H,1H3,(H,8,10)

InChI Key

PXIZJUJPHCTYAR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C[N+](=CC=C1)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of N-(1-Oxidopyridin-3-yl)acetamide typically involves the oxidation of pyridine derivatives followed by acetamidation. One common synthetic route includes the oxidation of 3-aminopyridine to form 3-nitropyridine, which is then reduced to 3-aminopyridine N-oxide. The final step involves the acetamidation of 3-aminopyridine N-oxide to yield this compound. Industrial production methods may vary, but they generally follow similar steps with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

N-(1-Oxidopyridin-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized under strong oxidizing conditions, leading to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the N-oxide group back to the corresponding amine.

    Substitution: The acetamide group can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.

Scientific Research Applications

N-(1-Oxidopyridin-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-Oxidopyridin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The oxidized nitrogen atom in the pyridine ring can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The acetamide group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(1-Oxidopyridin-3-yl)acetamide with structurally or functionally related acetamide derivatives, focusing on molecular features, physicochemical properties, and biological activities.

Structural Analogues in Pyridine Derivatives

N-(2-Hydroxypyridin-3-yl)acetamide ():

  • Structure: Differs by a hydroxyl group at the pyridine 2-position instead of the N-oxide.

N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide ():

  • Structure: Features a hydroxyl group at position 2 and an iodine atom at position 3.
  • Implications: The bulky iodine substituent increases molecular weight and may enhance lipophilicity, impacting bioavailability .

Heterocyclic Acetamides with Bioactivity

FPR2 Agonists ():

  • Examples:
    • N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide
    • N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide
  • Key Differences: These compounds replace pyridine with pyridazinone cores. The methoxybenzyl and bromophenyl groups enhance receptor specificity (FPR1/FPR2), suggesting that substituent positioning critically affects bioactivity .

Naphtho[2,1-b]furan Derivatives ():

  • Examples:
    • N-(2-{[(2Z)-2-benzylidenehydrazinyl]carbonyl}-5-nitronaphtho[2,1-b]furan-1-yl)acetamide
  • Key Differences: The naphthofuran scaffold introduces planar aromaticity, which may improve DNA intercalation (relevant to antitumor activity) compared to pyridine-based acetamides .

Substituent Effects on Solid-State Properties ()

Meta-substituted trichloroacetamides (e.g., N-(3-chlorophenyl)-2,2,2-trichloro-acetamide) demonstrate that electron-withdrawing groups (Cl, NO₂) at the meta position influence crystal packing and lattice constants.

Data Table: Comparative Analysis of Selected Acetamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity/Properties References
This compound C₇H₈N₂O₂ 152.15 (calculated) Pyridine N-oxide at 1-position Not reported -
N-(2-Hydroxypyridin-3-yl)acetamide C₇H₈N₂O₂ 152.15 Hydroxyl at 2-position Not reported
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)... C₂₂H₂₁BrN₂O₃ 465.32 Pyridazinone core, methoxybenzyl FPR2 agonist
N-(2-{[(2Z)-2-benzylidenehydrazinyl]carbonyl}... C₂₃H₁₇N₃O₄ 399.40 Naphthofuran core, nitro group Antibacterial (synthesized)
(S)-N-(1-Benzylpyrrolidin-3-yl)acetamide C₁₃H₁₈N₂O 218.30 Pyrrolidine core, benzyl group Safety protocols documented

Key Research Findings

Substituent Positioning: Meta-substituted electron-withdrawing groups (e.g., Cl, NO₂) significantly alter solid-state geometries in trichloroacetamides . For this compound, the N-oxide group may similarly dictate crystal packing and solubility.

Heterocycle Impact: Pyridazinone and naphthofuran cores enhance receptor specificity or planar interactions, suggesting that pyridine N-oxides could be tailored for targeted bioactivity .

Safety Considerations: Acetamide derivatives often require stringent handling protocols, emphasizing the need for toxicity studies on this compound .

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